5-Tom hydrochloride
Description
5-Thia-8-azaspiro[3.6]decane hydrochloride is a spirocyclic compound characterized by a sulfur atom (thia) and a nitrogen-containing azaspiro ring system. This compound is primarily utilized in drug development and material science due to its structural versatility . While detailed pharmacological data are proprietary, its spiro architecture distinguishes it from conventional bicyclic or aromatic hydrochlorides.
Properties
CAS No. |
84910-92-9 |
|---|---|
Molecular Formula |
C12H20ClNOS |
Molecular Weight |
261.81 g/mol |
IUPAC Name |
1-(2-methoxy-4-methyl-5-methylsulfanylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c1-8-5-11(14-3)10(6-9(2)13)7-12(8)15-4;/h5,7,9H,6,13H2,1-4H3;1H |
InChI Key |
QDVXYDYJQYZNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC)CC(C)N)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tom hydrochloride typically involves the reaction of specific precursor molecules under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of hydrochloric acid to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5-Tom hydrochloride often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Tom hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-Tom hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-Tom hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Tapentadol Hydrochloride
- Structure: Combines a phenol ring with a tertiary amine group, lacking spirocyclic features (Fig. 1 in ) .
- Key Differences: Tapentadol is opioid-like, targeting μ-opioid receptors and norepinephrine reuptake.
- Applications : Analgesic for moderate-to-severe pain, unlike 5-Thia’s exploratory research role.
5-Amino-benzimidazole Hydrochloride
- Structure: Fused benzene and imidazole rings with an amino group () .
- Key Differences: Planar structure facilitates DNA intercalation or enzyme inhibition (e.g., antiparasitic drugs). No spiro system, limiting conformational constraints.
- Applications : Anthelmintic and antimicrobial agents vs. 5-Thia’s focus on material science.
Functionally Similar Compounds
Benzydamine Hydrochloride
- Structure : Tricyclic tertiary amine with anti-inflammatory properties (Fig. 1 in ) .

- Key Differences :
- Targets local inflammation via membrane stabilization, unlike 5-Thia’s undefined mechanism.
- Higher solubility in polar solvents due to multiple aromatic rings.
2-Hydroxy-5-[...]benzamide Hydrochloride
- Structure: Benzamide derivative with hydroxyl and complex alkylamino substituents () .
- Key Differences :
- Functionality suggests kinase or receptor antagonism (e.g., dopamine or serotonin receptors).
- Linear structure contrasts with 5-Thia’s spirocyclic rigidity.
Comparative Data Table
Research Findings and Implications
Structural Advantages of 5-Thia :
Functional Limitations :
- Unlike Tapentadol or Benzydamine, 5-Thia lacks clinically validated therapeutic activity, highlighting its niche in preclinical research .
Q & A
Q. How should conflicting solubility data for 5-Tom hydrochloride be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

